![molecular formula C19H26N6O B6430654 N-cyclopentyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide CAS No. 2202419-74-5](/img/structure/B6430654.png)
N-cyclopentyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with a triazolo-pyridazine core, like the one in your query, are often used in medicinal chemistry due to their diverse pharmacological activities . They can be designed and synthesized to target various biological systems .
Synthesis Analysis
The synthesis of similar compounds often involves the design of small molecules featuring privileged scaffolds . The exact synthetic route would depend on the specific substituents present in the molecule .Molecular Structure Analysis
The molecular structure of these compounds often includes a triazole ring fused with a pyridazine ring . The exact structure would depend on the specific substituents and their positions .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds similar to the one have shown promising anticancer activities. For instance, some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives exhibited potent cytotoxic activities against MDA-MB-231 cells, a type of breast cancer cell .
Antimicrobial Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have been reported to possess antimicrobial properties . This suggests that your compound could potentially be used in the development of new antimicrobial agents.
Analgesic and Anti-inflammatory Activity
These derivatives have also been found to exhibit analgesic and anti-inflammatory activities . This could make them useful in the treatment of conditions involving pain and inflammation.
Antioxidant Activity
The antioxidant activity of these compounds suggests they could be used in the prevention of diseases caused by oxidative stress .
Antiviral Activity
Some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown antiviral properties , indicating potential use in antiviral therapies.
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes.
Antitubercular Agents
The antitubercular activity of these derivatives indicates potential use in the treatment of tuberculosis .
PARP-1 and EGFR Targets Inhibition
Some derivatives have shown promising dual enzyme inhibition of PARP-1 and EGFR, which are important targets in cancer treatment .
Mecanismo De Acción
Target of Action
Compounds with a similar triazolothiadiazine core have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes the triazolothiadiazine core a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with a similar triazolothiadiazine core have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar triazolothiadiazine core .
Result of Action
Compounds with a similar triazolothiadiazine core have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclopentyl-4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c26-19(20-15-3-1-2-4-15)24-11-9-14(10-12-24)18-22-21-17-8-7-16(13-5-6-13)23-25(17)18/h7-8,13-15H,1-6,9-12H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRQSGJGCCQEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.